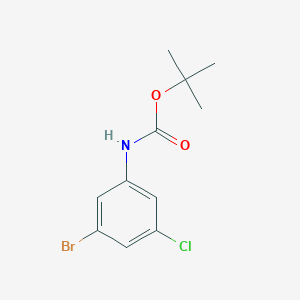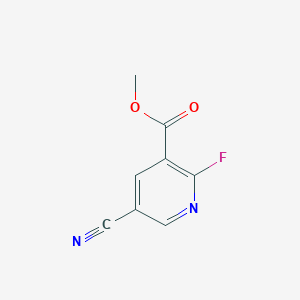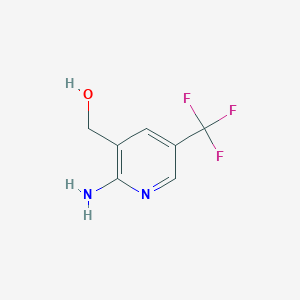
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, also known as 4-F-3-(4-OPC-PBA), is a boronic acid derivative that has been used in a variety of scientific research applications due to its unique properties. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study biochemical and physiological effects.
Applications De Recherche Scientifique
Optical Modulation and Sensor Applications
Optical Modulation in Carbon Nanotubes : Phenyl boronic acids (PBAs), like the one , can modulate the optical properties of carbon nanotubes. This modulation is useful for saccharide recognition, demonstrating a link between the molecular structure of PBAs and the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).
Fluorescence Quenching : Fluorophenyl boronic acid derivatives show interesting fluorescence quenching properties in alcohol environments. This study explores the relationship between molecular structure, solvent environment, and fluorescence behavior, indicating potential use in sensing applications (Geethanjali et al., 2015).
Chemical and Structural Properties
Chemical Synthesis and Structure : The synthesis and crystal structure of related amino-3-fluorophenyl boronic acid derivatives highlight their potential in constructing glucose sensing materials and other applications (Das et al., 2003).
Effect of Fluorine Substituents : The presence of fluorine atoms in phenylboronic compounds significantly influences their properties, including acidity, hydrolytic stability, and spectroscopic properties. This has implications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).
Biological and Medical Applications
Biomaterials and Diol Binding : Boronic acids are integral in biomaterials due to their ability to bind with biologically relevant diols. This binding property is essential in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Recognition of Carbohydrates : Certain boronic acids can differentiate between carbohydrates by forming complexes that exhibit specific fluorescence properties. This property is utilized in carbohydrate sensing (Oesch & Luedtke, 2015).
Propriétés
IUPAC Name |
[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOLDUVESIHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)



![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)




